molecular formula C10H8N2O2 B1293858 6-Methyl-5-nitroquinoline CAS No. 23141-61-9

6-Methyl-5-nitroquinoline

Cat. No. B1293858
CAS RN: 23141-61-9
M. Wt: 188.18 g/mol
InChI Key: CENBTULRDDPOGR-UHFFFAOYSA-N
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Description

6-Methyl-5-nitroquinoline is a chemical compound that belongs to the quinoline family, characterized by a nitro group at the fifth position and a methyl group at the sixth position on the quinoline ring structure. This compound is of interest due to its potential applications in medicinal chemistry and as a building block for more complex chemical syntheses.

Synthesis Analysis

The synthesis of 6-methyl-5-nitroquinoline derivatives can be achieved through various methods. For instance, 5-nitroquinoline can undergo vicarious nucleophilic substitution at the C-6 position with bromoform anion, followed by hydrolysis and reduction to yield quinoline-6-methanol. Subsequent introduction of a chlorine at C-2 and palladium-catalyzed Suzuki coupling can install the 2-aryl substituent . Another approach involves the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline through cyclization, nitration, and chlorination steps, with the final product confirming a yield of 85% .

Molecular Structure Analysis

The molecular structure of 6-methylquinoline derivatives has been studied through crystallography. For example, the structures of hydrogen-bonded 1:1 co-crystals of 6-methylquinoline with various chloro-nitrobenzoic acids have been determined, revealing short O—H⋯N hydrogen bonds . These structural analyses are crucial for understanding the intermolecular interactions and properties of the compound.

Chemical Reactions Analysis

6-Methyl-5-nitroquinoline can participate in a range of chemical reactions. It can serve as a precursor for the synthesis of other quinoline derivatives, such as those with triamine functionalities . The nitro group in the compound can also be a site for reductive activation, which is a key step in the development of prodrug systems . Additionally, the presence of a methyl group can influence the reactivity and electronic properties of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-methyl-5-nitroquinoline derivatives are influenced by their molecular structure. The introduction of substituents such as nitro, methyl, and methoxy groups can affect the compound's solubility, stability, and reactivity. For instance, the nitro group is a key functional group that can undergo reduction, which is a significant reaction in the context of prodrug activation . The methoxy group can be involved in nucleophilic substitution reactions, as seen in the synthesis of quinoline proton sponges .

Scientific Research Applications

Prodrug Systems for Bioreductive Activation

6-Methyl-5-nitroquinoline has been synthesized as part of a range of novel 2-aryl-5-nitroquinolines, potentially serving as prodrug systems for bioreductive activation. This synthesis involves vicarious nucleophilic substitution, hydrolysis, reduction, and palladium-catalysed Suzuki coupling. Such compounds are notable for their potential in medicinal chemistry, particularly in the development of drugs that are activated under specific biological conditions (Couch et al., 2008).

Quinoline Proton Sponges

Research includes the synthesis of compounds like 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, which is a new representative of quinoline proton sponges. This involves the reaction of specific nitroquinolines with dimethylamine and the subsequent reduction and methylation steps. These types of compounds are significant for their potential applications in various fields including materials science and as probes in biological systems (Dyablo et al., 2015).

Synthesis of Pyrroloquinolines

Another application area is the synthesis of Pyrrolo[4,3,2-de]quinolines from derivatives of 6-methyl-5-nitroquinoline. This process is part of formal total syntheses of various compounds like Damirones A and B, Batzelline C, and others. These synthetic pathways are crucial in the field of organic chemistry and drug development, offering new routes to complex molecular structures (Roberts et al., 1997).

Development of Hypoxia-Selective Cytotoxins

6-Methyl-5-nitroquinoline derivatives have been evaluated as hypoxia-selective cytotoxins and radiosensitizers for hypoxic cells. This research is particularly important in cancer therapy, where targeting hypoxic tumor cells is a significant challenge. The study of these compounds helps in understanding the mechanisms of action of potential anticancer drugs (Denny et al., 1992).

Safety And Hazards

6-Methyl-5-nitroquinoline has several hazard statements: H301 - H315 - H318 - H335 . Precautionary statements include P280 - P301 + P310 + P330 - P302 + P352 - P305 + P351 + P338 + P310 . It is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 .

properties

IUPAC Name

6-methyl-5-nitroquinoline
Source PubChem
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InChI

InChI=1S/C10H8N2O2/c1-7-4-5-9-8(3-2-6-11-9)10(7)12(13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENBTULRDDPOGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177716
Record name 6-Methyl-5-nitroquinoline
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Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

6-Methyl-5-nitroquinoline

CAS RN

23141-61-9
Record name 6-Methyl-5-nitroquinoline
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Record name 6-Methyl-5-nitroquinoline
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Record name 23141-61-9
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Record name 6-Methyl-5-nitroquinoline
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Synthesis routes and methods

Procedure details

2.45 mol of 6-methylquinoline were added to 1 l of concentrated sulfuric acid, and 2.94 mol of 65% strength nitric acid were added dropwise at from 0 to 10° C. The mixture was stirred for one hour, poured onto ice, adjusted to pH 2.5 using aqueous sodium hydroxide solution, filtered off with suction, washed with water and dried over magnesium sulfate.
Quantity
2.45 mol
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1 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
GD Couch, PJ Burke, RJ Knox, CJ Moody - Tetrahedron, 2008 - Elsevier
… (a) To a solution of 6-methyl-5-nitroquinoline (6.7 g, 35.6 … in vacuo to give 6-methyl-5-nitroquinoline-N-oxide as a yellow … (46 mL) was added to 6-methyl-5-nitroquinoline-N-oxide (6.5 g, …
Number of citations: 23 www.sciencedirect.com
JD Capps - Journal of the American Chemical Society, 1947 - ACS Publications
… chloro - 6methyl-5-nitroquinoline and 2-chloro-6-methyl-5aminoquinoline were … described 6-methyl-5-nitroquinoline. It was shown that 2-chloro-6-methyl-5nitroquinoline resulted from …
Number of citations: 14 pubs.acs.org
R Long, K Schofield - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… Whilst the above reaction provided a useful method of preparing 8-amino-6-methyl-5nitroquinoline, … Having regard to the ready availability of 6-methyl-5-nitroquinoline, the sequence of …
Number of citations: 40 pubs.rsc.org
TA Neely, JD Capps - Journal of the American Chemical Society, 1955 - ACS Publications
… and oxidized with 30% hydrogen peroxide under conditions similar to those previously reported by de Arce, Greene and Capps3 for the conversion of 8-bromo-6-methyl5-nitroquinoline …
Number of citations: 6 pubs.acs.org
DC Morrison - Journal of the American Chemical Society, 1955 - ACS Publications
… Although good yields ofVII did result from the nitration of XVII, no 8-chloro-2-hydroxy-6-methyl5-nitroquinoline (XII) was obtained when 8-chloro2-hydroxy-6-methylquinoline (XVIII) was …
Number of citations: 98 pubs.acs.org
CR Saunders, CE Smith Jr… - Journal of the American …, 1951 - ACS Publications
… conditions as those employedby de Arce, Greene andCapps3 for converting 8-bromo-l,6-dimethyl-5-nitro-2-quinolone into 8-bromo2-chloro-6-methyl-5-nitroquinoline. The temperature …
Number of citations: 6 pubs.acs.org
DR Adams, JM Bentley, KR Benwell… - Bioorganic & medicinal …, 2006 - Elsevier
… Accordingly 8-chloro-6-methyl-5-nitroquinoline (9) 15 was treated with N,N-… The Leimgruber–Batcho reaction was also applied in analogous fashion to 6-methyl-5-nitroquinoline to …
Number of citations: 21 www.sciencedirect.com
GW Stacy, CA Hainley - Journal of the American Chemical Society, 1951 - ACS Publications
… conditions as those employedby de Arce, Greene andCapps3 for converting 8-bromo-l,6-dimethyl-5-nitro-2-quinolone into 8-bromo2-chloro-6-methyl-5-nitroquinoline. The temperature …
Number of citations: 5 pubs.acs.org
R Long, K Schofield - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… Reduction of 6-methyl-5-nitroquinoline with iron filings and dilute acetic acid, as described by Noelting and Trautmann (Zoc. cit.) , although laborious was satisfactorily applied to the …
Number of citations: 9 pubs.rsc.org
J Barek, JC Moreira, J Zima - Sensors, 2005 - mdpi.com
… Preliminary separation and preconcentration of 6-methyl-5-nitroquinoline, 6-methyl-5-nitrouracil, and 8-nitro-quinoline using SPE or LLE enables their polarographic or voltammetric …
Number of citations: 36 www.mdpi.com

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